2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}-N-[3-(trifluoromethyl)phenyl]acrylamide
Overview
Description
2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}-N-[3-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C22H12Cl3F3N2O3 and its molecular weight is 515.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 513.986560 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Cyclization and Synthesis of Derivatives
The oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate has been a notable method for synthesizing various derivatives, including 4-cyano-2,3-dihydrofuran-3-carboxamides. This process, involving different amides, showcases the chemical versatility and potential application of compounds related to the one , highlighting regio- and stereoselective synthesis routes (Burgaz et al., 2007).
Synthesis of Furan Derivatives
Another research avenue has been the synthesis of furan derivatives through the condensation of specific acryloyl chlorides with amines and alcohols. This process led to the creation of new 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, although these derivatives did not exhibit the anticipated antibacterial activity, which was speculated to be due to their solubility in water (Saikachi & Suzuki, 1959).
Herbicidal Activity
A significant application of related 2-cyanoacrylate derivatives has been in the field of agriculture, where they have been synthesized as herbicidal inhibitors of photosystem II (PSII) electron transport. These compounds, particularly those with a 2-chlorothiazol-5-yl group, have shown promising herbicidal activities, marking them as a novel class of herbicides (Wang et al., 2004).
Solar Cell Applications
The engineering of organic sensitizers for solar cell applications is another cutting-edge area. Organic sensitizers, incorporating donor, electron-conducting, and anchoring groups, have been synthesized for use in dye-sensitized solar cells (DSSCs). This includes the development of compounds that, upon anchoring onto TiO2 films, display high incident photon to current conversion efficiencies, offering insights into potential applications in renewable energy technologies (Kim et al., 2006).
Detection and Identification of Mutagens and Carcinogens
The detection and identification of environmental mutagens and carcinogens as their adducts with guanosine derivatives represents an important research application. This method allows for the rapid and sensitive detection of mutagens, contributing to environmental safety and public health monitoring (Kasai et al., 1984).
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3F3N2O3/c23-14-8-18(24)20(19(25)9-14)32-11-17-5-4-16(33-17)6-12(10-29)21(31)30-15-3-1-2-13(7-15)22(26,27)28/h1-9H,11H2,(H,30,31)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVDWCLIFBJGHI-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3Cl)Cl)Cl)/C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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